5-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S3/c1-23-8-7-19-11-4-3-10(26(2,21)22)9-13(11)25-16(19)18-15(20)12-5-6-14(17)24-12/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHZTOFAWLUMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyethyl Side Chain: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl bromide.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-thiophenecarboxylic acid.
Coupling of the Benzothiazole and Thiophene Moieties: The final coupling step can be achieved through a condensation reaction between the benzothiazole and thiophene intermediates in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methoxyethyl side chain.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Substitution of the bromine atom can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology
In biological research, the compound may serve as a probe to study the interactions of thiophene and benzothiazole derivatives with biological macromolecules.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, given the bioactive nature of benzothiazole and thiophene derivatives.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole moiety may interact with protein kinases, while the thiophene ring could engage in π-π stacking interactions with aromatic amino acids in proteins. The methanesulfonyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Structural Differences and Implications
Substituent Effects on Bioactivity: The methanesulfonyl group in the target compound enhances solubility and may facilitate interactions with polar residues in enzyme binding pockets compared to nitro (Compound 79) or cyano (Compound in ) substituents .
Synthetic Accessibility: The target compound requires Ru-catalyzed amination for coupling the benzothiazol-2-ylidene amine with the thiophene carboxamide, whereas simpler analogues (e.g., Compound 79) use direct SNAr reactions . The morpholinopropyl substituent in necessitates additional alkylation steps, increasing synthetic complexity compared to the methoxyethyl group in the target compound .
Pharmacokinetic Profiles: The methoxyethyl group in the target compound improves metabolic stability (t₁/₂: 4.2 h in human liver microsomes) compared to morpholinopropyl derivatives (t₁/₂: 1.8 h) due to reduced CYP3A4-mediated oxidation . The nitro group in Compound 79 contributes to higher logP (2.9 vs. 1.7 for the target compound), reducing aqueous solubility but enhancing membrane permeability .
Crystallographic and Spectroscopic Data: The target compound’s NMR chemical shifts (e.g., δ 8.71 ppm for thiophene H-3) differ significantly from furan-based analogues (δ 7.44 ppm in ) due to electronic effects of the benzothiazole core . X-ray crystallography (using SHELXL ) confirms the (2Z)-configuration, while ORTEP diagrams (generated via WinGX ) highlight distinct hydrogen-bonding patterns compared to non-ylidene derivatives .
Biological Activity
5-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with a bromine atom and a carboxamide group, alongside a benzothiazole moiety that includes a methanesulfonyl group and a methoxyethyl side chain. The synthesis involves several steps:
- Formation of the Benzothiazole Moiety : Synthesized through condensation of 2-aminothiophenol with an aldehyde or ketone.
- Introduction of the Methanesulfonyl Group : Achieved via sulfonylation using methanesulfonyl chloride.
- Attachment of the Methoxyethyl Side Chain : Introduced through alkylation with 2-methoxyethyl bromide.
This multi-step synthesis is crucial for obtaining the desired compound with specific biological properties.
Antioxidant Properties
Preliminary studies indicate that 5-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide exhibits promising antioxidant activity . This may enhance its therapeutic potential by mitigating oxidative stress in cells.
Antimicrobial Activity
Compounds structurally similar to this compound have demonstrated antibacterial and antifungal properties . For instance, benzothiazole derivatives have shown effectiveness against various pathogens, suggesting that this compound may possess similar bioactive properties .
Antitumor Activity
Research indicates potential antitumor activity , particularly in inhibiting the proliferation of cancer cells. In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) have shown that compounds with similar structures can effectively stop cell growth . The mechanisms may involve interactions with specific enzymes or receptors related to cancer pathways.
The proposed mechanism of action for this compound involves interactions with molecular targets such as:
- Enzymes : The benzothiazole moiety may interact with protein kinases.
- Receptors : The thiophene ring could participate in π-π stacking interactions with aromatic amino acids in proteins.
- Cell Membrane Transport : The methanesulfonyl group enhances solubility and facilitates transport across cell membranes.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to 5-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide:
Q & A
Q. What are the optimal synthetic routes for this compound, considering its complex heterocyclic structure?
- Methodological Answer: Synthesis requires multi-step strategies, such as coupling benzothiazole derivatives with functionalized thiophene-carboxamide precursors. Key steps include:
- Heterocyclic core formation: Use Suzuki-Miyaura coupling for benzothiazole-thiophene linkage .
- Sulfonylation: Introduce methanesulfonyl groups via nucleophilic substitution under anhydrous conditions (e.g., dry CH₂Cl₂) .
- Purification: Employ reverse-phase HPLC or silica-gel chromatography to isolate intermediates, as demonstrated for structurally analogous compounds .
- Critical Parameters: Monitor reaction temperature (e.g., 0–5°C for sulfonylation) and stoichiometric ratios to avoid side products.
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Methodological Answer: Combine:
- ¹H/¹³C NMR: Assign stereochemistry (e.g., Z-configuration at the benzothiazole-imine bond) and confirm substituent positions. Anomalous shifts in methoxyethyl groups (~δ 3.2–3.5 ppm) require 2D NMR (COSY, HMBC) for validation .
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- IR: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
Advanced Research Questions
Q. How can researchers resolve contradictory data between theoretical and observed NMR chemical shifts?
- Methodological Answer:
- Computational Validation: Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-31G* basis set). Compare computed vs. experimental shifts to identify conformational discrepancies .
- Isotopic Labeling: Introduce deuterium or ¹³C labels at ambiguous positions (e.g., methoxyethyl chain) to clarify splitting patterns .
Q. What experimental strategies elucidate the mechanism of action in biological systems?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases or GPCRs). Prioritize docking poses with low RMSD values (<2 Å) .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing methanesulfonyl with sulfonamide) and compare bioactivity via in vitro assays (IC₅₀ determination) .
Q. How can AI-driven simulations enhance physicochemical property prediction?
- Methodological Answer:
- COMSOL Multiphysics Integration: Model solubility and diffusion kinetics using AI-optimized parameters (e.g., Hansen solubility parameters) .
- Quantum Chemical Descriptors: Train machine learning models (e.g., QSPR) on datasets of benzothiazole derivatives to predict logP, pKa, and metabolic stability .
Experimental Design & Data Analysis
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer:
- Accelerated Degradation Tests: Incubate the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via UPLC-MS at 0, 7, 14, and 30 days. Identify hydrolytic cleavage sites (e.g., carboxamide bond) using HRMS fragmentation patterns .
Q. What analytical approaches validate purity for in vivo studies?
- Methodological Answer:
- Chiral HPLC: Resolve enantiomeric impurities using Chiralpak AD-H columns (≥99.5% purity threshold) .
- Elemental Analysis: Confirm C, H, N, S content with <0.4% deviation from theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
